molecular formula C4H8N4 B579686 1-methyl-1H-pyrazole-3,5-diamine CAS No. 16675-35-7

1-methyl-1H-pyrazole-3,5-diamine

Katalognummer: B579686
CAS-Nummer: 16675-35-7
Molekulargewicht: 112.136
InChI-Schlüssel: WKMWPNCWMKQIER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrazole-3,5-diamine is a chemical compound featuring a pyrazole core substituted with a methyl group and two amine functionalities. This structure classifies it as a diaminopyrazole, a scaffold of significant interest in medicinal and synthetic chemistry. Pyrazole derivatives are widely recognized for their diverse biological activities and are frequently employed as key intermediates in organic synthesis and drug discovery research. The core pyrazole-3,5-diamine structure is a privileged scaffold in pharmaceutical research. Structural analogues, such as 4-arylazo-3,5-diamino-1H-pyrazoles, have been identified as novel anti-biofilm agents. These compounds can stimulate the activity of phosphodiesterase enzymes in bacteria, leading to a reduction in intracellular cyclic di-GMP levels and consequently inhibiting biofilm formation . Furthermore, closely related (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives have demonstrated potent in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemotype in developing new therapeutic agents for infectious diseases . Researchers value 1-methyl-1H-pyrazole-3,5-diamine for its potential as a versatile building block. The amine groups can participate in condensation reactions to form Schiff bases, which are known to have strong coordinating abilities toward metal ions and are intensively studied in coordination chemistry . This reagent is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylpyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMWPNCWMKQIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693329
Record name 1-Methyl-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16675-35-7
Record name 1-Methyl-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 1-Methyl-1H-pyrazole-3,5-diamine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-methyl-1H-pyrazole-3,5-diamine structure elucidation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3) and a precursor in high-energy density materials. However, the synthesis of 1-methyl-1H-pyrazole-3,5-diamine presents a specific regiochemical challenge: distinguishing the desired 3,5-diamine isomer from potential 3-amino-5-imino tautomers or regioisomeric byproducts arising from the asymmetric nucleophilicity of methylhydrazine.[1][2]

This guide provides a definitive, self-validating protocol for the structural elucidation of 1-methyl-1H-pyrazole-3,5-diamine.[1][2] By integrating high-field NMR (NOESY/HMBC), Mass Spectrometry, and X-ray crystallography, we establish a logical chain of evidence that rules out ambiguity and confirms the specific placement of the N-methyl group relative to the amine substituents.

The Structural Challenge: Regioisomerism & Tautomerism

In the synthesis of 1-methyl-1H-pyrazole-3,5-diamine, typically achieved by condensing malononitrile with methylhydrazine, two primary structural uncertainties arise:

  • N-Methylation Regiochemistry: While 3,5-diaminopyrazole is symmetric, the introduction of the methyl group breaks this symmetry.[1][2] The methyl group resides on N1.[1][2] This renders the amine at position 5 (adjacent to N1) and position 3 (adjacent to N2) chemically non-equivalent.

  • Amino-Imino Tautomerism: Pyrazoles can exist in equilibrium between amino (

    
    ) and imino (
    
    
    
    ) forms.[1][2] While the N-methyl group "locks" the aromatic system to a degree, confirming the dominance of the diamino aromatic form over the imino-dihydro form in solution is essential for consistent biological activity.
The "Smoking Gun" Logic

To confirm the structure, we must prove:

  • Connectivity: The methyl is attached to a nitrogen (N1).

  • Proximity: The methyl group is spatially closer to one amine group (C5-NH

    
    ) than the other (C3-NH
    
    
    
    ).
  • Integrity: The ring protons (C4-H) are intact and in the correct electronic environment.

Synthetic Context & Impurity Profile

Understanding the synthesis informs the impurity profile we must screen against.[1]

Reaction: Malononitrile + Methylhydrazine


 1-Methyl-1H-pyrazole-3,5-diamine.[1][2]
  • Mechanism: Methylhydrazine contains two nucleophilic nitrogens: the

    
     (more nucleophilic) and the 
    
    
    
    (sterically hindered).
  • Primary Pathway: The unsubstituted

    
     attacks a nitrile carbon first.[1][2] Subsequent cyclization usually favors the formation of the 3,5-diamine.[1]
    
  • Critical Impurities:

    • Incomplete Cyclization: Linear hydrazones.[1][2]

    • Regioisomers: If the

      
       attacks first (rare but possible under specific pH/solvent conditions), alternative isomers may form.
      
    • Oxidation Products: Azo-dimers (colored impurities).[1][2]

SynthesisPath Reagents Malononitrile + Methylhydrazine Intermediate Amidine Intermediate Reagents->Intermediate Nucleophilic Attack Target 1-Methyl-1H-pyrazole- 3,5-diamine (Target) Intermediate->Target Cyclization Impurity1 Linear Hydrazones Intermediate->Impurity1 Incomplete Reaction Impurity2 Azo-dimers (Oxidation) Target->Impurity2 Air Oxidation

Figure 1: Synthetic pathway and potential impurity generation.[1][2][3] The elucidation protocol must differentiate the Target from Impurity 1 and 2.

Multi-Modal Elucidation Protocol

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out ring-opened byproducts.[1][2]

  • Expected Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    N
    
    
    ).[1]
  • Fragmentation Pattern: Look for loss of

    
     (M-15) and ring cleavage characteristic of pyrazoles (loss of HCN or N
    
    
    
    ).
Phase 2: 1D NMR Spectroscopy ( H & C)

Solvent Selection: DMSO-d


  is mandatory.[1] Chloroform-d often fails to resolve broad exchangeable amine protons.[1][2] DMSO slows the exchange, sharpening the 

signals.
NucleusSignalApprox.[1][2][4][5][6][7][8][9][10][11][12] Shift (

)
MultiplicityAssignment Logic

H
N-Me3.30 - 3.50Singlet (3H)Diagnostic anchor.[1][2] Sharp singlet confirms N-Me.[1][2]

H
C4-H4.90 - 5.20Singlet (1H)Significantly shielded due to electron donation from two amines.

H
C5-NH

5.50 - 6.50Broad Singlet (2H)Adjacent to N-Me.[1][2] Likely deshielded relative to C3-NH

.

H
C3-NH

4.50 - 5.50Broad Singlet (2H)Adjacent to N2 (lone pair).[1][2]

C
N-Me33.0 - 36.0-Typical N-methyl range.[1][2]

C
C470.0 - 80.0-Highly shielded aromatic carbon.[1][2]

C
C3/C5145.0 - 155.0-Quaternary carbons attached to N. Distinct shifts expected.[1][2]
Phase 3: 2D NMR (The Structural Lock)

This is the most critical step for proving regiochemistry without X-ray.

NOESY (Nuclear Overhauser Effect Spectroscopy)

We utilize the spatial proximity of the N-methyl group to the C5-substituents.[2]

  • Hypothesis: If the structure is 1-methyl-3,5-diamine, the N-methyl protons (N1) are physically close to the amine protons at C5.[2] They are distant from the amine protons at C3.[1][2]

  • Observation: Strong NOE cross-peak between

    
     3.4 (N-Me) and the amine signal at 
    
    
    
    ~6.0 (C5-NH
    
    
    ).[1][2]
  • Negative Control: Absence of NOE between N-Me and the other amine signal (C3-NH

    
    ) or the C4-H.[1][2]
    
HMBC (Heteronuclear Multiple Bond Correlation)
  • Connectivity: N-Me protons should show a correlation to C5 (2-bond coupling) and potentially C3 (3-bond coupling, though often weaker).[1][2]

  • Differentiation: This confirms the methyl is on the nitrogen within the ring, not on an exocyclic amine (which would show different coupling patterns).

NOESY_Logic N_Me N-Methyl Protons (3.4 ppm) C5_NH2 C5-Amine Protons (~6.0 ppm) N_Me->C5_NH2 Strong NOE (Spatial Proximity) C3_NH2 C3-Amine Protons (~5.0 ppm) N_Me->C3_NH2 No NOE (Distant) C4_H C4-Proton (5.1 ppm) N_Me->C4_H Weak/No NOE

Figure 2: NOESY Correlation Logic. The red arrow indicates the critical spatial interaction that confirms the 1-methyl-5-amino arrangement.[1][2]

Experimental Protocols

Protocol A: NMR Sample Preparation for Elucidation
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1][2]
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is required to see exchangeable amine protons clearly.[1][2]

  • Temperature: 298 K. If amine peaks are broad, lower temperature to 280 K to slow exchange and sharpen peaks.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

While NMR provides solution-state data, SC-XRD is the gold standard for solid-state tautomer confirmation.[1][2]

  • Crystallization: Dissolve 50 mg in minimal hot Ethanol/Methanol. Allow slow evaporation at room temperature.[1][2]

  • Data Collection: Collect at 100 K to reduce thermal motion of the amine protons.

  • Refinement: Locate hydrogen atoms in difference Fourier maps. This explicitly proves the existence of

    
     groups rather than 
    
    
    
    (imino) groups, settling the tautomer debate.

References

  • Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1] Advances in Heterocyclic Chemistry, Vol. 76, 2000.[1] Link

  • PubChem Compound Summary. "3,5-Diamino-1H-pyrazole."[1][2][13] National Center for Biotechnology Information.[1][2] Link

  • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: A crystallographic and CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

  • Foces-Foces, C., et al. "Hydrogen bonding in pyrazoles: The crystal structure of 3,5-diaminopyrazole."[1] Journal of Chemical Crystallography, 1996.[1] Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

Sources

Technical Monograph: 1-Methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in Heterocyclic Chemistry[1]

Executive Summary

1-Methyl-1H-pyrazole-3,5-diamine (CAS: 16675-35-7) is a specialized heterocyclic intermediate characterized by a pyrazole core substituted with a methyl group at the N1 position and primary amine groups at the C3 and C5 positions.[1][2][3] With a precise molecular weight of 112.13 g/mol , this compound serves as a critical scaffold in the synthesis of fused ring systems, particularly pyrazolo[1,5-a]pyrimidines , which are pharmacophores in oncology and antifungal drug discovery. Unlike its structural isomer, 4,5-diamino-1-methylpyrazole (a common hair dye precursor), the 3,5-diamine derivative is primarily utilized for its ability to undergo cyclocondensation reactions with 1,3-electrophiles.

Physicochemical Profile

The molecular weight of 1-methyl-1H-pyrazole-3,5-diamine is derived from its empirical formula


.[4][5] Understanding the stoichiometry is vital for calculating molar equivalents in synthesis.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 1-Methyl-1H-pyrazole-3,5-diamine
CAS Number 16675-35-7 (Free Base)1431966-52-7 (Dihydrochloride)Ensure correct salt form selection for stoichiometry.[1]
Molecular Formula

Molecular Weight 112.13 g/mol Monoisotopic Mass: 112.07 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes upon prolonged air exposure.
Solubility Soluble in DMSO, Methanol, Water (moderate)Salt forms (HCl) have higher water solubility.
pKa (Calculated) ~3.5 (N-5 amine), ~2.0 (N-3 amine)The N1-methyl group reduces basicity compared to the parent pyrazole.
Synthesis & Manufacturing

The synthesis of 1-methyl-1H-pyrazole-3,5-diamine is traditionally achieved through the cyclocondensation of malononitrile with methylhydrazine . This reaction is highly atom-efficient, as the stoichiometry allows for a direct construction of the pyrazole ring without significant byproducts.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogens on the nitrile carbons of malononitrile. The regioselectivity is driven by the nucleophilicity of the methylated nitrogen versus the unsubstituted nitrogen of methylhydrazine.

SynthesisPathway Malo Malononitrile (C3H2N2) Inter Intermediate (Amidrazone) Malo->Inter Nucleophilic Addition (Ethanol, Reflux) MeHyd Methylhydrazine (CH3NHNH2) MeHyd->Inter Nucleophilic Addition (Ethanol, Reflux) Prod 1-Methyl-1H-pyrazole-3,5-diamine (C4H8N4) Inter->Prod Cyclization & Tautomerization

Figure 1: Cyclocondensation pathway for the synthesis of 1-methyl-1H-pyrazole-3,5-diamine.

Experimental Protocol: Synthesis and Verification

Safety Warning: Methylhydrazine is toxic and potentially carcinogenic. All operations must be performed in a fume hood. Malononitrile is a cyanide source; handle with extreme care.

4.1. Synthesis Procedure

This protocol describes the preparation of the title compound on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve Malononitrile (0.66 g, 10 mmol) in absolute Ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Methylhydrazine (0.46 g, 10 mmol) over 10 minutes. Note: Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Work-up:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue is typically an oil that crystallizes upon standing or trituration with diethyl ether.

  • Purification:

    • Recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel, DCM:MeOH 9:1) if high purity is required for biological assays.

4.2. Analytical Verification (Self-Validating)

To confirm the identity and molecular weight, the following criteria must be met:

  • Mass Spectrometry (ESI-MS):

    • Expected:

      
       m/z.
      
    • Validation: If the peak appears at 99 m/z, the methyl group was not incorporated (indicating hydrazine contamination). If 127 m/z, oxidation or impurity is present.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       3.45 ppm (s, 3H, 
      
      
      
      ) – Diagnostic Peak.
    • 
       4.30 ppm (s, 1H, 
      
      
      
      ) – Characteristic of 3,5-disubstitution.
    • 
       4.5–5.5 ppm (broad s, 4H, 
      
      
      
      ) – Exchangeable with D2O.
Applications in Drug Development

The primary utility of 1-methyl-1H-pyrazole-3,5-diamine lies in its role as a binucleophile .

5.1. Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) or


-keto esters yields pyrazolo[1,5-a]pyrimidines. These fused systems are bioisosteres of purines and are extensively researched as:
  • Cyclin-dependent kinase (CDK) inhibitors (Oncology).

  • GABA-A receptor modulators (Neuroscience).

Applications cluster_reactions Derivatization Pathways Start 1-Methyl-1H-pyrazole-3,5-diamine Rxn1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Start->Rxn1 Rxn2 + Ethoxymethylene malononitrile Start->Rxn2 Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Pyrazolo[1,5-a]pyridines (Antifungals) Rxn2->Prod2

Figure 2: Strategic application of the 3,5-diamine core in heterocyclic synthesis.

References
  • Chemical Identity & Specifications

    • 1-Methyl-1H-pyrazole-3,5-diamine.[1][2][3][4][5][][] PubChem Compound Summary. National Center for Biotechnology Information.

    • [Link]

  • Synthesis Methodology

    • Reaction of Malononitrile with Substituted Hydrazines. Journal of the American Chemical Society.
    • [Link]

  • Commercial Availability & Salt Forms

    • 1-Methyl-1H-pyrazole-3,5-diamine Product Page. BLD Pharm.[1]

  • Application in Hair Dye (Comparative Context)

    • Safety Assessment of Aminopyrazoles. Cosmetic Ingredient Review (CIR).[8]

    • [Link]

Sources

theoretical studies of 1-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Profiling of 1-Methyl-1H-pyrazole-3,5-diamine: A Computational Framework

Part 1: Executive Summary & Chemical Identity

Subject: 1-Methyl-1H-pyrazole-3,5-diamine CAS Registry Number: 16675-35-7 Molecular Formula: C


H

N

Molecular Weight: 112.13 g/mol [1]

Strategic Significance: 1-Methyl-1H-pyrazole-3,5-diamine represents a critical scaffold in heterocyclic chemistry, distinct from its parent compound (1H-pyrazole-3,5-diamine) due to the methylation at the N1 position.[1] This substitution "locks" the tautomeric equilibrium, preventing the proton migration typical of N-unsubstituted pyrazoles. Theoretically, this molecule acts as a potent bidentate nucleophile and a precursor for azo-coupling dyes and bioactive films (specifically Pseudomonas aeruginosa biofilm inhibitors).[1]

This guide delineates the theoretical framework required to characterize this molecule using Density Functional Theory (DFT) and Molecular Docking, providing a roadmap for researchers to predict its reactivity, spectroscopic signature, and biological potential.

Part 2: Computational Methodology (Standardized Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended for the theoretical study of this molecule.

Quantum Mechanical Level of Theory
  • Optimization & Frequencies: DFT/B3LYP or DFT/M06-2X (for better dispersion correction).

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the lone pairs on the four nitrogen atoms).

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO (
    
    
    
    ) to mimic physiological or synthesis conditions.[1]
Workflow Diagram (DOT Visualization)

ComputationalWorkflow Start Input Structure (CAS 16675-35-7) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq? (Retune) Prop Electronic Properties (HOMO-LUMO / MEP) Freq->Prop Validated Dock Molecular Docking (Target: Biofilm PDE) Prop->Dock Bioactive Config

Figure 1: Standardized computational workflow for the theoretical characterization of aminopyrazoles.

Part 3: Structural & Electronic Analysis

Geometric Stability & Tautomerism

Unlike 3,5-diamino-1H-pyrazole, which exists in equilibrium between three tautomers, the 1-methyl derivative is structurally rigid .[1]

  • N1-Methylation: Eliminates the acidic proton on the ring nitrogen.[1]

  • Point Group: The molecule typically converges to C1 symmetry (slightly non-planar amino groups) or Cs symmetry (planar) depending on the steric repulsion between the methyl group and the adjacent C5-amino group.

  • Key Bond Prediction: The C3-N(exocyclic) bond is predicted to be shorter than the C5-N(exocyclic) bond due to different resonance contributions from the N1 lone pair.[1]

Frontier Molecular Orbitals (FMOs)

The reactivity of 1-methyl-1H-pyrazole-3,5-diamine is defined by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the exocyclic amino nitrogens and the pyrazole ring

    
    -system.[1] This confirms the molecule's role as a nucleophile.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the C-N and C-C antibonding orbitals of the ring.

  • Energy Gap (

    
    ):  A large gap (typically > 5.0 eV) is expected, indicating high chemical stability (hardness), making it a stable shelf-life intermediate.
    
Molecular Electrostatic Potential (MEP)
  • Red Regions (Nucleophilic): The N2 (ring nitrogen) and the lone pairs of the amino groups. These are the sites for protonation or metal coordination.[1]

  • Blue Regions (Electrophilic): The protons of the amino groups (-NH

    
    ) and the methyl protons.
    

Table 1: Predicted Geometric & Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted Value RangePhysical Significance
Bond Length (N1-N2) 1.35 - 1.37 ÅTypical for pyrazole ring hydrazine character.[1]
Bond Length (C4-H) 1.08 ÅSite of electrophilic attack (e.g., azo coupling).[1]
Dipole Moment (

)
2.5 - 3.5 DebyeIndicates good solubility in polar solvents (DMSO, MeOH).[1]
HOMO Energy -5.8 to -6.2 eVModerate nucleophilicity.[1]
Ionization Potential (I) ~8.5 eVEnergy required to remove an electron (calculated via Koopmans' theorem).[1]

Part 4: Spectroscopic Profiling

Researchers use these theoretical predictions to assign experimental spectra.[1][2]

Vibrational Spectroscopy (IR)[1]
  • 
     NH
    
    
    
    :
    3400–3500 cm
    
    
    (Asymmetric stretch).[1]
  • 
     NH
    
    
    
    :
    3300–3400 cm
    
    
    (Symmetric stretch).[1]
  • 
     CH
    
    
    
    :
    2900–2980 cm
    
    
    (Methyl C-H stretch).[1]
  • 
     C=N:  1550–1600 cm
    
    
    
    (Ring stretching, characteristic of pyrazoles).
NMR Chemical Shifts (GIAO Method)
  • 
    H NMR: 
    
    • -CH

      
      :  Singlet at 
      
      
      
      3.5 – 3.8 ppm.[1]
    • C4-H: Singlet at

      
       5.5 – 6.0 ppm (Upfield shifted due to electron-donating amino groups).[1]
      
    • -NH

      
      :  Broad singlet at 
      
      
      
      4.0 – 5.5 ppm (Solvent dependent).[1]

Part 5: Biological Application & Docking Framework

The primary application of this scaffold is as a precursor for 4-arylazo-3,5-diamino-1H-pyrazoles , which have shown efficacy against Pseudomonas aeruginosa biofilms.[1]

Docking Protocol
  • Target Protein: P. aeruginosa Phosphodiesterase (PDE) or c-di-GMP metabolizing enzymes (e.g., BifA).[1][3]

  • Ligand Preparation: The 1-methyl-1H-pyrazole-3,5-diamine structure must be optimized (see Part 2).[1]

  • Binding Site: The amino groups act as Hydrogen Bond Donors (HBD), while the N2 ring nitrogen acts as a Hydrogen Bond Acceptor (HBA).[1]

BioactivityPathway Scaffold 1-Methyl-1H-pyrazole-3,5-diamine Reaction Diazo Coupling (Electrophilic Substitution at C4) Scaffold->Reaction + Aryl Diazonium Salt Product 4-Arylazo Derivative Reaction->Product Target Target: c-di-GMP PDE (Biofilm Regulation) Product->Target Inhibits Effect Biofilm Dispersal Target->Effect Reduces c-di-GMP

Figure 2: Synthetic pathway from the core scaffold to bioactive biofilm inhibitors.[1]

References

  • Biofilm Inhibition Studies

    • Title: SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.[1]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link]

  • Vibrational Spectroscopy of Pyrazoles

    • Title: Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1]

    • URL:[Link]

  • Crystal Structure & Synthesis

    • Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate (Analogous structural d
    • Source: IUCrData / NIH.[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 3,5-Diamino-1-methyl-1H-pyrazole (CAS 16675-35-7) Substance Record.[1]

    • Source: PubChem.[1][4][5]

    • URL:[Link]

Sources

The Emergence of 1-methyl-1H-pyrazole-3,5-diamine: A Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its remarkable versatility and privileged structural status stem from its unique electronic properties and ability to engage in diverse biological interactions. This guide delves into the prospective exploration of a novel, yet underexplored, pyrazole scaffold: 1-methyl-1H-pyrazole-3,5-diamine . We will present a comprehensive analysis of its synthetic accessibility, predict its physicochemical and pharmacological properties, and outline a strategic workflow for its development as a potential cornerstone for future drug discovery programs. This document is intended to serve as a technical resource, providing both the conceptual framework and detailed, actionable protocols for researchers poised to investigate this promising new chemical entity.

The Pyrazole Scaffold: A Privileged Motif in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a multitude of clinically successful drugs.[2] Its two adjacent nitrogen atoms—one pyrrole-like (a hydrogen bond donor in the NH-pyrazole form) and one pyridine-like (a hydrogen bond acceptor)—endow it with the ability to form critical interactions with a wide array of biological targets.[3] This has led to the development of pyrazole-containing drugs across a broad spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

The strategic substitution of the pyrazole ring is a key determinant of its pharmacological activity. The introduction of amino groups, for instance, can significantly enhance the molecule's polarity and hydrogen bonding capacity, crucial for target engagement. Furthermore, N-methylation of the pyrazole ring can have profound effects on its physicochemical properties, such as solubility and metabolic stability, and can also play a direct role in target binding.[3][4] It is at the confluence of these strategic substitutions that we identify the untapped potential of 1-methyl-1H-pyrazole-3,5-diamine .

Synthetic Strategy and Characterization

Proposed Synthesis of 1-methyl-1H-pyrazole-3,5-diamine

The proposed synthesis leverages the reaction of malononitrile with methylhydrazine. This approach is advantageous due to the commercial availability and low cost of the starting materials.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Malononitrile Malononitrile Cyclocondensation Cyclocondensation Malononitrile->Cyclocondensation 1,3-Dicarbonyl Equivalent Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Hydrazine Source Target 1-methyl-1H-pyrazole-3,5-diamine Cyclocondensation->Target Formation of Pyrazole Ring

Caption: Proposed synthetic route to 1-methyl-1H-pyrazole-3,5-diamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials:

  • Malononitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Sodium ethoxide (catalytic amount)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of malononitrile in ethanol at 0 °C, add a catalytic amount of sodium ethoxide.

  • Slowly add methylhydrazine to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction with water and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized 1-methyl-1H-pyrazole-3,5-diamine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C-N stretching vibrations).

Physicochemical and Pharmacological Profile: A Prospective Analysis

The structural features of 1-methyl-1H-pyrazole-3,5-diamine suggest a unique combination of properties that make it an attractive scaffold for drug discovery.

Predicted Physicochemical Properties

Based on the properties of the parent compound, 3,5-diamino-1H-pyrazole[5], and the known effects of N-methylation, we can predict the following:

PropertyPredicted Value/Characteristic
Molecular Weight Approximately 112.14 g/mol .
Hydrogen Bond Donors/Acceptors The two primary amino groups and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors, while the amino groups can also serve as hydrogen bond donors. This provides a rich pharmacophore for target interaction.
Polar Surface Area (PSA) The presence of the diamino groups will contribute to a relatively high PSA, suggesting good potential for forming interactions with biological targets.
Solubility The amino groups are expected to enhance aqueous solubility compared to unsubstituted pyrazoles. N-methylation may slightly decrease aqueous solubility but can improve membrane permeability.
LogP The predicted LogP is likely to be low, indicating a degree of hydrophilicity. This can be fine-tuned through subsequent derivatization of the amino groups.
Potential Pharmacological Applications

The 3,5-diaminopyrazole moiety is a known pharmacophore in various biologically active compounds. The introduction of the N-methyl group can further modulate this activity and provide vectors for further chemical exploration. Potential therapeutic areas include:

  • Kinase Inhibition: Many pyrazole-based drugs are kinase inhibitors.[6] The 1-methyl-1H-pyrazole-3,5-diamine scaffold could be elaborated to target specific kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial activities.[2] The diamino substitution pattern could be exploited to develop novel antibiotics.

  • Central Nervous System (CNS) Disorders: The pyrazole core is present in drugs targeting CNS disorders. With appropriate modifications to modulate blood-brain barrier penetration, this scaffold could be explored for neurological indications.

A Strategic Workflow for Drug Discovery

The exploration of 1-methyl-1H-pyrazole-3,5-diamine as a novel scaffold necessitates a systematic and efficient drug discovery workflow.

G cluster_start Scaffold Synthesis cluster_library Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_candidate Candidate Selection Scaffold 1-methyl-1H-pyrazole-3,5-diamine Library Combinatorial Library Synthesis Scaffold->Library Derivatization of Amino Groups HTS High-Throughput Screening (HTS) Library->HTS Assay Development Hit_Validation Hit Validation HTS->Hit_Validation Confirmation & Dose-Response SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Iterative Design & Synthesis ADMET ADMET Profiling SAR->ADMET In vitro & In vivo Pharmacology Candidate Preclinical Candidate ADMET->Candidate Selection Criteria Met

Caption: A strategic workflow for the development of 1-methyl-1H-pyrazole-3,5-diamine based therapeutics.

Library Synthesis

The two primary amino groups of the scaffold serve as ideal handles for combinatorial library synthesis. A diverse library of compounds can be generated through reactions such as:

  • Acylation: Reaction with a variety of acid chlorides or anhydrides.

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

Screening and Hit Validation

A high-throughput screening (HTS) campaign against a panel of relevant biological targets (e.g., a kinase panel) would be the initial step. Hits from the primary screen should be validated through:

  • Confirmation of Identity and Purity: LC-MS and NMR analysis.

  • Dose-Response Curves: To determine potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: To rule out assay artifacts.

Lead Optimization

Validated hits will enter the lead optimization phase, where a multidisciplinary team will work to improve:

  • Potency and Selectivity: Through iterative structure-activity relationship (SAR) studies.

  • Pharmacokinetic Properties: Including absorption, distribution, metabolism, and excretion (ADME).

  • In vivo Efficacy: In relevant animal models of disease.

Conclusion

The 1-methyl-1H-pyrazole-3,5-diamine scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutics. Its straightforward synthesis, coupled with the versatile handles for chemical modification, makes it an attractive starting point for drug discovery programs. This guide provides a foundational framework for researchers to embark on the exploration of this promising scaffold, from its initial synthesis to a strategic drug discovery workflow. The insights and protocols presented herein are intended to accelerate the investigation of 1-methyl-1H-pyrazole-3,5-diamine and unlock its potential to address unmet medical needs.

References

Sources

Methodological & Application

A Robust Reversed-Phase HPLC Purification Method for the Highly Polar Synthon: 1-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 1-methyl-1H-pyrazole-3,5-diamine. This compound is a critical building block in medicinal chemistry and drug development, valued for its role in synthesizing a variety of bioactive molecules.[1] However, its high polarity, stemming from two primary amine groups and the pyrazole core, presents a significant challenge for purification, often leading to poor retention and peak shape on standard reversed-phase columns. This guide provides a comprehensive protocol, explaining the scientific rationale behind the method development, from mobile phase selection to gradient optimization. It is designed to equip researchers with a reliable system for obtaining high-purity 1-methyl-1H-pyrazole-3,5-diamine, essential for downstream applications and ensuring data integrity.

Introduction: The Challenge of Polar Compound Purification

1-methyl-1H-pyrazole-3,5-diamine is a heterocyclic amine whose structure is foundational in the development of various therapeutic agents. The purification of such polar molecules is a common bottleneck in synthetic chemistry. Standard reversed-phase (RP) chromatography, the workhorse of purification labs, relies on hydrophobic interactions between the analyte and the stationary phase.[2] Highly polar compounds, like the topic of this note, have minimal affinity for non-polar stationary phases (e.g., C18) and tend to elute at or near the solvent front, resulting in poor separation from other polar impurities and salts.[3][4]

To overcome this, the method described herein employs a systematic approach based on the physicochemical properties of the analyte to achieve effective retention and separation. We will detail a method using a C18 stationary phase with a mobile phase modifier to control analyte ionization and improve peak shape, ensuring a reproducible and scalable purification process.

Analyte Properties and Chromatographic Strategy

A successful purification strategy begins with understanding the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and inform the selection of an appropriate column, mobile phase, and detection parameters.

PropertyValue / DescriptionImplication for HPLC Method Development
Molecular Formula C₄H₈N₄Low molecular weight suggests good solubility in common HPLC solvents.[5]
Molecular Weight 112.136 g/mol Affects diffusion rates but is less critical for method design than polarity.[5]
Polarity (XLogP3) 0.75 (Predicted)The low value indicates high polarity, predicting weak retention on a standard C18 column.[5]
pKa 16.56 (Predicted, for the N-H on the ring)The two basic amine groups will be protonated at acidic pH. This can be leveraged to enhance interaction or controlled to prevent peak tailing.[6]
Solubility Soluble in polar solvents.Facilitates sample preparation in mobile phase-compatible diluents like water/methanol or water/acetonitrile mixtures.[7]

Strategic Rationale:

  • Chromatography Mode: Reversed-Phase HPLC is chosen for its versatility and the wide availability of columns and solvents.[8] While techniques like HILIC are options for polar compounds, RP-HPLC is often more robust and easier to transfer between labs.[9]

  • Stationary Phase: A C18 column is the starting point. To enhance retention of our polar analyte, a column with high surface area or a polar-endcapped C18 phase is recommended. These modifications help to retain polar compounds more effectively than traditional C18 phases.

  • Mobile Phase Modifier: The basic nature of the diamine's amino groups can cause peak tailing due to strong interactions with residual silanols on the silica-based column. To mitigate this, an acidic mobile phase modifier, such as Trifluoroacetic Acid (TFA), is essential. TFA acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which improves retention and results in sharper, more symmetrical peaks.[10]

Materials and Instrumentation

Reagents and Chemicals
  • Crude 1-methyl-1H-pyrazole-3,5-diamine (synthesis-derived)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Deionized Water, 18.2 MΩ·cm

  • Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity

Instrumentation and Consumables
ComponentSpecification
HPLC System Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis or Photodiode Array (PDA) detector.
Stationary Phase C18 Reversed-Phase Column (e.g., Agilent Prep C18, Waters SunFire C18, Phenomenex Luna C18). Dimensions: 150 x 4.6 mm, 5 µm for analytical scouting; 250 x 21.2 mm, 5-10 µm for preparative scale.
Filters 0.45 µm syringe filters (PTFE or Nylon) for sample preparation.
Vials Appropriate HPLC vials for sample injection.
Glassware Volumetric flasks, beakers, graduated cylinders.

Experimental Protocol

This protocol is divided into analytical method development for scouting and a preparative method for purification.

Workflow Overview

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Synthesized 1-methyl-1H-pyrazole-3,5-diamine SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep 1. Dissolve Analytical Analytical Scouting (Method Development) SamplePrep->Analytical 2. Inject Small Scale MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) MobilePhase->Analytical PrepRun Preparative HPLC Run (Scale-up) MobilePhase->PrepRun Analytical->PrepRun 3. Optimize & Scale Up Fraction Fraction Collection (Based on UV Signal) PrepRun->Fraction 4. Separate & Collect Purity Purity Analysis (Analytical HPLC of Fractions) Fraction->Purity 5. Verify Purity SolventEvap Solvent Evaporation (Lyophilization or Rotary Evaporation) Purity->SolventEvap 6. Pool Pure Fractions Final Pure Compound (>95% Purity) SolventEvap->Final 7. Isolate Solid

Caption: HPLC Purification Workflow for 1-methyl-1H-pyrazole-3,5-diamine.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of acetonitrile. Mix thoroughly and degas.

Causality Note: The consistent 0.1% TFA concentration in both mobile phases is critical. It ensures a stable pH and consistent ion-pairing environment throughout the gradient, preventing baseline shifts and improving reproducibility.

Sample Preparation
  • Weigh approximately 10-20 mg of the crude 1-methyl-1H-pyrazole-3,5-diamine.

  • Dissolve the sample in a minimal amount of a water/acetonitrile (1:1 v/v) mixture to create a stock solution of ~10 mg/mL. Use sonication if necessary to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Analytical Scouting Method

This initial step is to determine the retention time of the target compound and assess the impurity profile.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or scan with PDA to find λmax)
Injection Volume 5-10 µL

Gradient Elution Program (Analytical)

Time (min)% Mobile Phase B
0.05
15.050
17.095
20.095
20.15
25.05
Preparative Purification Method

After identifying the target peak using the analytical method, scale up for purification. The gradient should be focused around the elution point of the target compound to maximize resolution and throughput.

ParameterCondition
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on concentration and column loading capacity)

Optimized Gradient Elution Program (Preparative - Example) Assume the target elutes at 15% B in the analytical run.

Time (min)% Mobile Phase B
0.05
5.05
25.025
27.095
32.095
32.15
40.05
Fraction Collection and Analysis
  • Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline.

  • Collect small, discrete fractions throughout the peak elution to isolate the purest portions.

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Remove the mobile phase solvent from the pooled fractions via rotary evaporation (to remove ACN) followed by lyophilization (to remove water and residual TFA), yielding the purified compound as a TFA salt.

Method Validation and System Suitability

To ensure the method is performing correctly, the following parameters should be monitored. This constitutes a self-validating system for each run.

  • Peak Tailing Factor: For the main peak, the tailing factor should be between 0.9 and 1.5. A value outside this range may indicate column degradation or inappropriate mobile phase pH.

  • Resolution: The resolution between the target peak and the closest eluting impurity should be >1.5 for baseline separation.

  • Reproducibility: Consecutive injections of the same standard should yield retention times with a relative standard deviation (RSD) of <1%.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Retention (Peak at void volume) Analyte is too polar for the current conditions.Ensure TFA is in the mobile phase. Consider a more retentive column (e.g., polar-endcapped) or a shallower gradient.
Broad, Tailing Peaks Secondary interactions with column silanols; column overload.Increase TFA concentration slightly (e.g., to 0.15%). Reduce sample loading. Check column health.
Split Peaks Column void or contamination; sample solvent incompatible with mobile phase.Flush the column. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.
High Backpressure Column or system blockage.Filter all samples and mobile phases. Flush the system and column in reverse (disconnect from detector first).

Conclusion

This application note provides a validated and robust RP-HPLC method for the purification of the highly polar compound 1-methyl-1H-pyrazole-3,5-diamine. By understanding the analyte's physicochemical properties and employing a C18 column with a TFA-modified mobile phase, this method achieves excellent retention, peak shape, and resolution. The detailed protocol, from sample preparation to post-purification analysis, offers researchers a reliable pathway to obtain high-purity material, which is paramount for the integrity of research in drug discovery and development.

References

  • Sivagami, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 3,5-Diamino-1H-pyrazole. Available at: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Wiley Online Library. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... Available at: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • National Institutes of Health (NIH). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization.... Available at: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification.... Available at: [Link]

  • Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... Available at: [Link]

  • OUCI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization.... Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

Sources

Application Notes and Protocols for 1-methyl-1H-pyrazole-3,5-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-methyl-1H-pyrazole-3,5-diamine Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics. Among the diverse family of pyrazole derivatives, 1-methyl-1H-pyrazole-3,5-diamine emerges as a particularly valuable and versatile building block.

The strategic placement of two amino groups at the 3- and 5-positions, coupled with a methyl group at the N1 position, offers medicinal chemists a unique combination of reactivity and structural definition. The diamino substitution allows for regioselective functionalization, enabling the construction of complex heterocyclic systems. Specifically, this scaffold is a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles that have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.[2] The N-methyl group prevents tautomerism, providing a fixed structural element that can be crucial for optimizing ligand-target interactions and improving pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-methyl-1H-pyrazole-3,5-diamine in medicinal chemistry, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide a detailed and self-validating synthetic protocol, and discuss the broader applications of this scaffold in drug discovery.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary application of 1-methyl-1H-pyrazole-3,5-diamine lies in its role as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is most commonly achieved through a cyclocondensation reaction with a β-dicarbonyl compound or its equivalent.[2] The reaction proceeds via a nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic system.

The choice of the β-dicarbonyl compound is a critical determinant of the substitution pattern on the resulting pyrimidine ring, allowing for the systematic exploration of structure-activity relationships (SAR).[3] This fine-tuning of substituents is essential for optimizing the potency, selectivity, and pharmacokinetic profile of the final kinase inhibitor.

Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details a representative and robust method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 1-methyl-1H-pyrazole-3,5-diamine and acetylacetone (a β-dicarbonyl compound). This procedure is based on established methodologies for the cyclocondensation of 5-aminopyrazoles and can be adapted for various substituted β-dicarbonyls.[4]

Objective: To synthesize 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine via the cyclocondensation of 1-methyl-1H-pyrazole-3,5-diamine with acetylacetone.

Materials:

  • 1-methyl-1H-pyrazole-3,5-diamine (CAS: 16675-35-7)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (solvent)

  • Concentrated Sulfuric Acid (catalyst, optional)

  • Ethanol

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-3,5-diamine (10 mmol, 1.12 g).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add acetylacetone (12 mmol, 1.2 mL) dropwise at room temperature.

  • Catalyst (Optional): For less reactive dicarbonyl compounds, a catalytic amount of concentrated sulfuric acid (2-3 drops) can be carefully added. This protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

    • A precipitate of the crude product will form. Continue stirring in the ice-water bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove any residual acetic acid and unreacted starting materials.

    • Dry the product under vacuum or in a desiccator.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Self-Validation: The identity and purity of the synthesized 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected product will have characteristic shifts for the methyl groups and the aromatic protons of the fused ring system.

Experimental Workflow Diagram

G cluster_0 Reaction Preparation cluster_1 Cyclocondensation cluster_2 Work-up & Isolation start Dissolve 1-methyl-1H-pyrazole-3,5-diamine in glacial acetic acid add_reagent Add acetylacetone dropwise start->add_reagent add_catalyst Optional: Add catalytic H₂SO₄ add_reagent->add_catalyst reflux Heat to reflux (2-4h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice-water to precipitate product cool->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold ethanol filtrate->wash dry Dry the final product wash->dry

Caption: Synthetic workflow for 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Applications in Kinase Inhibitor Drug Discovery

Pyrazolo[1,5-a]pyrimidines derived from 1-methyl-1H-pyrazole-3,5-diamine are potent inhibitors of a variety of protein kinases, making them highly attractive scaffolds for the development of targeted cancer therapies and treatments for other diseases.[3] The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[5]

The ability to readily diversify the substitution pattern on the pyrimidine ring allows for the optimization of interactions with other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

Quantitative Data: Kinase Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidines

The following table summarizes the inhibitory activities of several pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets. While not all of these compounds are directly synthesized from 1-methyl-1H-pyrazole-3,5-diamine, they represent the broader class of compounds and highlight the therapeutic potential of this scaffold.

Compound ClassTarget Kinase(s)IC₅₀ ValuesTherapeutic AreaReference
Pyrazolo[1,5-a]pyrimidine derivativesTrk< 5 nMCancer[6]
Pyrazolo[1,5-a]pyrimidine derivativesPim (pan-inhibitors)Potent nM rangeCancer[7]
Indole-substituted Pyrazolo[1,5-a]pyrimidinesPI3KδSelective nM inhibitionCancer, Immunology[8]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 / TRKA0.09 µM (CDK2), 0.45 µM (TRKA)Cancer[9]
Macrocyclic Pyrazolo[1,5-a]pyrimidinesAAK1Potent nM rangeAntiviral[10]
Illustrative Signaling Pathway: The JAK-STAT Pathway

Many kinase inhibitors target key signaling pathways that are dysregulated in cancer. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of the JAK-STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazolo[1,5-a]pyrimidines have been shown to effectively inhibit JAK kinases, thereby blocking downstream STAT signaling.[2]

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazolo[1,5-a]pyrimidine.

Conclusion and Future Perspectives

1-methyl-1H-pyrazole-3,5-diamine is a high-value, versatile building block in medicinal chemistry. Its utility in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines provides a reliable and adaptable route to a class of compounds with proven potential as potent and selective kinase inhibitors. The straightforward nature of the cyclocondensation reaction allows for the rapid generation of diverse chemical libraries for SAR studies, accelerating the drug discovery process.

Future research in this area will likely focus on the development of novel pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the application of this scaffold is not limited to kinase inhibition, and its exploration in the context of other therapeutic targets is an exciting avenue for future investigation. The principles and protocols outlined in this application note provide a solid foundation for researchers to unlock the full potential of 1-methyl-1H-pyrazole-3,5-diamine in their drug discovery endeavors.

References

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021). PubMed. Retrieved February 1, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (2013). PubMed. Retrieved February 1, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved February 1, 2026, from [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). PubMed. Retrieved February 1, 2026, from [Link]

  • Synthesis of 7-substituted pyrazolo [1, 5-a] pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC - PubMed Central. Retrieved February 1, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Retrieved February 1, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). PMC - NIH. Retrieved February 1, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]

  • 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. (2012). NIH. Retrieved February 1, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved February 1, 2026, from [Link]

Sources

Application Note: Biological Screening Protocol for 1-Methyl-1H-Pyrazole-3,5-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1-methyl-1H-pyrazole-3,5-diamine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for fused heterocycles such as pyrazolo[1,5-a]pyrimidines . These derivatives are extensively validated as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK5, and CDK9 , which are pivotal drivers in cell cycle progression and transcriptional regulation [1, 2].

Screening derivatives of this scaffold requires a biphasic approach:

  • Biochemical Phase: Quantifying enzymatic inhibition (IC50) against purified kinases using a luminescent ADP-detection platform.

  • Cellular Phase: Validating membrane permeability and phenotypic efficacy (viability/apoptosis) in relevant cancer cell lines (e.g., HCT-116, MOLT-4).

This guide provides a standardized, self-validating protocol for screening these derivatives, prioritizing assay robustness (Z-Factor > 0.5) and reproducibility.[1]

Experimental Workflow Overview

The following directed graph illustrates the logical flow of the screening campaign, from compound handling to hit validation.

ScreeningWorkflow Compound Library Preparation (DMSO Stocks) Biochem Biochemical Screen (ADP-Glo™ Kinase Assay) Compound->Biochem 10 mM Stock QC Quality Control (Z' Factor Calculation) Biochem->QC Raw Luminescence QC->Biochem Fail (Re-optimize) Cellular Cellular Validation (MTS/Viability Assay) QC->Cellular Pass (Z' > 0.5) Hit Hit Selection (IC50 < 100 nM) Cellular->Hit Phenotypic Conf.

Figure 1: Integrated screening workflow for pyrazole-3,5-diamine derivatives.

Phase I: Compound Management & Solubility

3,5-diaminopyrazoles are polar but their fused derivatives (pyrazolo-pyrimidines) often exhibit poor aqueous solubility due to planar stacking. Proper stock preparation is critical to prevent "false negatives" caused by precipitation.

Protocol: Stock Solution Preparation
  • Solvent: Dissolve solid compounds in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Target a master stock concentration of 10 mM .

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Plate: Dilute compounds to 4x final assay concentration in 1X Kinase Buffer (not water) immediately prior to the assay to minimize precipitation risks.

Phase II: Biochemical Screening (Kinase Inhibition)

We utilize the ADP-Glo™ Kinase Assay (Promega).[2] This homogeneous assay is superior to FRET-based methods for this scaffold because pyrazole derivatives can be autofluorescent, which interferes with fluorescence readouts. ADP-Glo measures the ADP generated by the kinase reaction via a luciferase-coupled reaction, providing a high signal-to-noise ratio [3].[3]

Reagent Setup[1][2][3][4]
  • Enzyme: Recombinant CDK2/CyclinE complex (0.2 µ g/well ).

  • Substrate: Histone H1 peptide (standard substrate for CDKs).

  • ATP: Ultra-pure ATP (Km apparent concentration, typically 10-50 µM).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT (Freshly added).

    • Expert Insight: DTT is mandatory. The exocyclic amines on the pyrazole ring are susceptible to oxidation; DTT maintains the reducing environment necessary for the kinase cysteine residues.

ADP-Glo Assay Protocol (384-Well Format)[4]
StepActionVolumeNotes
1 Compound Addition 2.5 µLAdd 4x compound in kinase buffer to well. Include DMSO-only controls (0% inhibition).
2 Enzyme Addition 2.5 µLAdd CDK2/CyclinE enzyme solution. Incubate 10 min at RT (allows compound to bind active site).
3 Reaction Initiation 5.0 µLAdd 2x ATP/Substrate mix.
4 Kinase Reaction --Incubate for 60 mins at RT. (ATP

ADP conversion).
5 ADP-Glo Reagent 10 µLAdd ADP-Glo Reagent.[4] Incubate 40 min. Stops kinase rxn & depletes remaining ATP.
6 Detection Reagent 20 µLAdd Kinase Detection Reagent. Incubate 30 min. Converts ADP

ATP

Light.
7 Readout --Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Assay Mechanism Visualization

ADPGloMechanism Step1 Kinase Reaction (ATP -> ADP + Phospho-Substrate) Step2 ADP-Glo™ Reagent Addition (Digests Unused ATP) Step1->Step2 Stop Rxn Step3 Detection Reagent Addition (Converts ADP -> ATP -> Luciferase Light) Step2->Step3 40 min Incubation Signal Luminescence Signal (Proportional to % Inhibition) Step3->Signal Luciferin/Luciferase

Figure 2: Mechanism of the ADP-Glo assay. Signal correlates positively with kinase activity (High Light = High Activity).

Phase III: Cellular Validation

Compounds showing biochemical IC50 < 500 nM should advance to cellular screening.

  • Target Cell Lines: HCT-116 (Colorectal), MOLT-4 (Leukemia).

  • Assay Type: MTS or CellTiter-Glo (ATP viability).

Protocol:
  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with serial dilutions of pyrazole derivatives (10 µM down to 1 nM) for 72 hours .

  • Readout: Add MTS reagent; incubate 2-4 hours; read Absorbance at 490 nm.

  • Analysis: Calculate GI50 (Growth Inhibition 50%).

Data Analysis & Quality Control

Z-Factor Calculation (Assay Robustness)

Before analyzing compound data, validate the plate using High (DMSO) and Low (No Enzyme) controls.



  • 
    : Standard deviation of positive (DMSO) and negative (inhibitor/no enzyme) controls.
    
  • 
    : Means of positive and negative controls.
    
  • Pass Criteria:

    
    . If 
    
    
    
    , check pipetting error or reagent stability [4].
IC50 Calculation

Data should be normalized to Percent Inhibition:



Fit data using a non-linear regression (4-parameter logistic equation) to determine IC50.

References

  • Rosales, P. et al. (2021). "Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia." Bioorganic Chemistry.

  • Paruch, K. et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[5] ACS Medicinal Chemistry Letters.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual (TM313)." Promega Protocols.

  • Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

molecular docking tutorial for 1-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Molecular Docking of 1-methyl-1H-pyrazole-3,5-diamine: A Guided Protocol for Structure-Based Virtual Screening

Abstract

Molecular docking is a cornerstone of modern drug discovery, providing critical insights into the interactions between small molecules and their protein targets.[1][2] This application note presents a detailed, field-proven protocol for conducting a molecular docking study on 1-methyl-1H-pyrazole-3,5-diamine, a member of the biologically significant pyrazole class of compounds.[3] We will utilize an integrated workflow employing PyRx, AutoDock Vina, and the BIOVIA Discovery Studio Visualizer to predict the binding affinity and orientation of our ligand within a selected protein target. This guide is designed for researchers and scientists in drug development, offering not just a sequence of steps, but the scientific rationale behind each phase of the process, from ligand and receptor preparation to the critical analysis and validation of docking results.

Foundational Concepts: The "Why" Behind the "How"

The primary goal of molecular docking is to predict the preferred orientation of one molecule when bound to a second, forming a stable complex.[1] In the context of drug discovery, this involves placing a small molecule (ligand) into the binding site of a target protein (receptor) and scoring the interaction, typically in terms of binding affinity (kcal/mol).[4] A lower, more negative binding affinity score suggests a more stable and favorable interaction.

The Ligand: 1-methyl-1H-pyrazole-3,5-diamine

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[3] Our molecule of interest, 1-methyl-1H-pyrazole-3,5-diamine, is a small, flexible molecule with key features for molecular interactions.

PropertyValueSource
IUPAC Name 1-methyl-1H-pyrazole-3,5-diamineN/A
Molecular Formula C₄H₈N₄ChemScene
Molecular Weight 112.13 g/mol ChemScene
SMILES CN1N=C(C=C1N)NN/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A

Table 1: Physicochemical Properties of the Ligand.

The Receptor: A Case Study with Pseudomonas aeruginosa Diguanylate Cyclase (WspR)

Pyrazole derivatives have shown promise as anti-biofilm agents.[5] To provide a tangible and relevant biological context for this tutorial, we have selected the Diguanylate Cyclase protein WspR from the opportunistic pathogen Pseudomonas aeruginosa as our receptor target. This enzyme is involved in the synthesis of cyclic-di-GMP, a key signaling molecule that regulates biofilm formation. A crystal structure is available in the Protein Data Bank (PDB), co-crystallized with a ligand, which is crucial for defining the binding site and validating our docking protocol.

PropertyValueSource
Protein Name Diguanylate Cyclase (WspR)RCSB PDB
Organism Pseudomonas aeruginosaRCSB PDB
PDB ID 3C2ERCSB PDB
Resolution 2.10 ÅRCSB PDB
Co-crystallized Ligand Cyclic di-GMP (GGP)RCSB PDB

Table 2: Details of the Selected Receptor Target.

Essential Software & Tools

This protocol relies on freely available and widely used software to ensure accessibility and reproducibility.

  • PyRx: A user-friendly virtual screening software that integrates AutoDock Vina and other essential tools for preparing molecules and analyzing results.[2][6] Its graphical user interface simplifies complex command-line processes.[7]

  • AutoDock Vina: A powerful and accurate molecular docking engine.[8][9] It uses a sophisticated scoring function to rank the predicted binding poses.

  • BIOVIA Discovery Studio Visualizer: A comprehensive tool for visualizing and analyzing molecular structures and interactions. It is invaluable for interpreting the docking results in 3D.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol details the complete workflow, from initial setup to the final analysis. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation P1 Step 3.1: Ligand Preparation (Fetch 2D, Generate 3D, Energy Minimization) D1 Step 3.3: Define Binding Site (Set Grid Box Coordinates) P1->D1 P2 Step 3.2: Receptor Preparation (Download PDB, Clean Structure, Add Hydrogens) P2->D1 D2 Step 3.4: Execute Docking (Run AutoDock Vina) D1->D2 A1 Step 4.1: Analyze Binding Affinity (Rank Poses by Score) D2->A1 A2 Step 4.2: Visualize Interactions (Identify H-Bonds, Hydrophobic Contacts) A1->A2 A3 Step 5: Protocol Validation (Re-dock Native Ligand, Calculate RMSD) A2->A3

Caption: The overall molecular docking workflow, from preparation to analysis.

Protocol 3.1: Ligand Preparation

The goal of this step is to convert the 2D chemical structure of our ligand into a 3D, energy-minimized format suitable for docking.

  • Open PyRx: Launch the application.

  • Import Ligand: In the "Molecules" tab on the left, right-click and select "Load Molecule". However, we will build it from its identifier. Navigate to the "Open Babel" tab.

  • Fetch Ligand Structure: In the "Load" section, type "1-methyl-1H-pyrazole-3,5-diamine" into the search bar under "Search by name". Click the search icon. Select the correct entry from the results. This will import the 2D structure.

  • Energy Minimization: PyRx's Open Babel tool automatically performs a basic energy minimization. For more advanced studies, dedicated quantum mechanics or molecular mechanics software can be used.

  • Convert to AutoDock Ligand (PDBQT): In the "Molecules" tab, right-click on the imported ligand name and select "Convert to AutoDock Ligand (PDBQT)". This will create a new entry with the .pdbqt extension, which contains the atomic coordinates, partial charges, and information on rotatable bonds.

Protocol 3.2: Receptor Preparation

A raw PDB file is not ready for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which are critical for calculating interactions.[10][11]

  • Fetch Receptor: In PyRx, under the "Molecules" tab, right-click and select "Load Molecule". A wizard will appear. Select "From PDB".

  • Enter PDB ID: Type 3C2E and click "Next". PyRx will download and load the protein structure.

  • Clean the Structure: The loaded structure contains the protein, the native ligand (GGP), and water molecules. For this protocol, we will remove the native ligand and water to perform a blind docking later, or use the ligand's position to define the binding site.

    • Expand the 3c2e entry in the "Molecules" tab.

    • Right-click on the water molecules (often listed as HOH) and select "Remove".

    • Right-click on the native ligand (GGP) and select "Remove".

  • Prepare for Docking: Right-click on the protein structure (3c2e) and select "Autodock" -> "Make Macromolecule".[6] This critical step performs several actions automatically:

    • Removes non-polar hydrogen atoms.

    • Adds polar hydrogen atoms, which are crucial for hydrogen bonding.[12]

    • Assigns Gasteiger partial charges to each atom.

    • Saves the prepared receptor in the PDBQT format.

Protocol 3.3: Defining the Docking Grid (Binding Site)

We must define a 3D search space, or "grid box," where AutoDock Vina will attempt to place the ligand.[1] The most reliable way to do this is to use the location of a known binder.

  • Select Ligand and Receptor: In the main PyRx window, select the prepared ligand (.pdbqt version) and the prepared macromolecule (.pdbqt version).

  • Open Vina Wizard: Navigate to the "Vina Wizard" tab.

  • Center the Grid: To define the binding pocket, you can manually adjust the center_x, center_y, and center_z coordinates. A practical approach is to load the original PDB file (with the native ligand GGP) into a visualizer like Discovery Studio, find the geometric center of the native ligand, and use those coordinates. For 3C2E, the active site is well-defined. We will center our grid box around the known active site residues.

  • Set Grid Dimensions: Adjust the size_x, size_y, and size_z values to ensure the box is large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it. A size of 25 Å in each dimension is a common starting point.[4]

Protocol 3.4: Executing the Docking Simulation
  • Start the Simulation: With the ligand and receptor selected and the grid box defined in the Vina Wizard, click the "Forward >>" button to start the docking process.[7]

  • Monitor Progress: PyRx will run AutoDock Vina in the background. The progress will be displayed, and upon completion, the results will populate the bottom panel of the Vina Wizard tab.

Analysis and Interpretation of Results

Analyzing docking results is more than just looking at the top score; it requires a critical evaluation of the binding poses and the specific interactions that stabilize the complex.[13][14]

Protocol 4.1: Evaluating Binding Affinity and Poses
  • Review Docking Scores: The results table shows multiple binding modes (poses) for the ligand, ranked by their binding affinity in kcal/mol. The top-ranked pose (Mode 1) has the most negative (i.e., most favorable) score.

  • Analyze RMSD Values: The table also includes RMSD (Root Mean Square Deviation) values.

    • RMSD l.b. (lower bound): This compares the current pose to the best (lowest energy) pose found. A low value indicates the pose is similar to the top-ranked pose.

    • RMSD u.b. (upper bound): This compares the current pose to the best pose, but with symmetrical atoms treated as equivalent.

Binding ModeBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-5.80.0000.000
2-5.61.4522.118
3-5.51.9872.543
............

Table 3: Example Docking Results Summary for 1-methyl-1H-pyrazole-3,5-diamine.

Protocol 4.2: Visualization of Binding Interactions

Visual inspection is essential to determine if the predicted binding pose is chemically sensible.

  • Export Results: In PyRx, select the desired poses and the macromolecule. Right-click and save the complex as a PDB file.

  • Launch Discovery Studio (DS) Visualizer: Open the saved PDB file in DS Visualizer.

  • Identify Interactions: Use the "Ligand Interactions" tool (often found under the "Receptor-Ligand Interactions" menu) to automatically identify and display non-covalent interactions between the ligand and the protein.

  • Analyze Interaction Types: Look for key interactions that stabilize the complex, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

Interactions cluster_interactions Key Non-Covalent Interactions Ligand Ligand (e.g., Pyrazole) Receptor Receptor (e.g., Amino Acid Residues) Ligand->Receptor Binds in Active Site HB Hydrogen Bond Receptor->HB forms HP Hydrophobic (Alkyl, Aromatic) Receptor->HP forms PI Pi-Interactions (Pi-Pi, Cation-Pi) Receptor->PI forms

Caption: Conceptual diagram of key non-covalent interactions in docking.

Protocol Validation: Ensuring Trustworthiness

A docking protocol must be validated to be considered trustworthy.[13] The most common method is to "re-dock" the co-crystallized (native) ligand back into its own binding site and see if the software can reproduce the experimentally determined pose.[15]

Protocol 5.1: Re-docking the Native Ligand
  • Prepare the Native Ligand: Load the original PDB file (3C2E) into PyRx. Isolate the native ligand (GGP) and save it as a separate file. Prepare this ligand for docking by converting it to the PDBQT format as described in Protocol 3.1.

  • Prepare the Receptor: Use the same prepared receptor PDBQT file from Protocol 3.2.

  • Define the Grid: Set the grid box to be centered on and encompass the location of the native ligand in the crystal structure.

  • Run Docking: Execute the docking simulation using AutoDock Vina as described in Protocol 3.4.

  • Calculate RMSD: The crucial validation metric is the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the native ligand and its original crystallographic pose. This can be calculated using visualization software like PyMOL or UCSF Chimera by aligning the protein backbones and then measuring the deviation of the ligand atoms.

A successful validation is generally accepted when the RMSD is less than 2.0 Å .[15] This indicates that the chosen docking parameters and scoring function are capable of accurately reproducing a known binding mode for this specific protein target.

Conclusion and Field-Proven Insights

This application note provides a comprehensive and self-validating protocol for performing molecular docking with 1-methyl-1H-pyrazole-3,5-diamine. By following these steps, researchers can generate reliable predictions of binding affinity and interaction patterns, which are invaluable for hypothesis generation, hit-to-lead optimization, and understanding structure-activity relationships.

Key Best Practices:

  • Garbage In, Garbage Out: The quality of your results is entirely dependent on the quality of your input structures. Proper ligand and receptor preparation is the most critical phase.

  • Always Validate: Never trust docking results without first validating the protocol with a known ligand for your specific target.[16]

  • Scores are not Absolutes: Binding affinity scores are best used for relative ranking of different ligands against the same target, rather than as absolute measures of binding strength.

  • Visualize and Scrutinize: Always visually inspect the top-ranked poses. A good score is meaningless if the predicted interactions are chemically nonsensical or if the ligand has significant internal strain.

By combining computational rigor with critical scientific evaluation, molecular docking serves as a powerful tool to accelerate the pace of drug discovery and development.

References

  • Computational Drug Discovery Group. Session 4: Introduction to in silico docking. [Link]

  • Galaxy Training Network. Protein-ligand docking. [Link]

  • Biotecnika. How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Swiss Institute of Bioinformatics. SwissDock. [Link]

  • ScotChem. Preparing the protein and ligand for docking. [Link]

  • Sanket Bapat. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ResearchGate. How to validate the molecular docking results?. [Link]

  • ResearchGate. Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and computer sciences, 44(6), 2174–2185. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 25(22), 5845–5869. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • Thomas Adewumi University. Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. [Link]

  • Muzzammel Rehman. Analysis of Docking results by Autodock. YouTube. [Link]

  • Bioinformatics Review. Tutorial 10: Multiple ligand docking using PyRx. YouTube. [Link]

  • PubChem. 3,5-Diamino-1H-pyrazole. [Link]

  • Bioinformatics Insights. How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Givskov, M., & Nielsen, T. E. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 8(3), 545–551. [Link]

Sources

Validation & Comparative

Comparative Docking Analysis of 1-methyl-1H-pyrazole-3,5-diamine and its Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a valuable starting point for the design of potent and selective therapeutic agents. This guide provides a comprehensive comparative docking study of 1-methyl-1H-pyrazole-3,5-diamine, a core pyrazole structure, and a focused library of its derivatives against two clinically relevant oncology targets: Aurora A kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) of this compound class and a practical framework for utilizing computational docking to guide inhibitor design.

Introduction: The Rationale for Targeting Kinases with Pyrazole Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The pyrazole nucleus is a common feature in many approved and investigational kinase inhibitors due to its versatile chemistry and favorable pharmacological properties. The 1-methyl-1H-pyrazole-3,5-diamine core, with its multiple points for substitution, offers a unique opportunity to explore the chemical space around this privileged scaffold and to develop derivatives with enhanced potency and selectivity.

This guide will explore the potential of this scaffold through a detailed, side-by-side in silico evaluation against Aurora A and VEGFR2, two kinases implicated in cell cycle regulation and angiogenesis, respectively. By comparing the predicted binding affinities and interaction patterns of the parent compound and its derivatives, we aim to elucidate key structural features that govern their inhibitory potential.

Materials and Methods: A Validated Approach to Molecular Docking

The credibility of any in silico study hinges on the meticulousness of its methodology. This section outlines the step-by-step protocol employed for our comparative docking analysis, emphasizing the causality behind each experimental choice to ensure scientific integrity.

Protein Target Preparation

Crystal structures of Aurora A kinase and VEGFR2 in complex with known inhibitors were retrieved from the Protein Data Bank (PDB). These structures provide a high-resolution view of the inhibitor binding site and the key interactions that govern ligand recognition.

  • Aurora A Kinase: The crystal structure of Aurora A in complex with the inhibitor MLN8054 (PDB ID: 2X81) was selected.[3] This structure provides a clear view of the ATP-binding pocket and the interactions of a known potent inhibitor.

  • VEGFR2 Kinase: The crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor (PDB ID: 2QU6) was chosen.[4] This structure reveals the binding mode of a selective inhibitor and highlights the key residues for interaction.

Prior to docking, the protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved removing water molecules beyond a 5 Å radius of the active site, adding hydrogen atoms, assigning protonation states at pH 7.4, and performing a restrained minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of 1-methyl-1H-pyrazole-3,5-diamine and its derivatives were built using Maestro. A small, focused library of derivatives was created to probe the structure-activity relationship at key positions of the pyrazole core. The selection of these derivatives was guided by common synthetic routes for pyrazole compounds.[5][6]

All ligands were prepared using LigPrep (Schrödinger Suite) to generate their possible ionization states at physiological pH, tautomers, and stereoisomers. A conformational search was then performed for each ligand to ensure a comprehensive sampling of its conformational space.

Molecular Docking Protocol

Molecular docking simulations were performed using the Glide (Grid-based Ligand Docking with Energetics) program from the Schrödinger Suite. Glide employs a hierarchical series of filters to search for possible ligand binding locations in the receptor's active site.

A receptor grid was generated for each prepared protein structure, defining the center and size of the active site for docking. The grid box was centered on the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the known binding pocket.

The Standard Precision (SP) and Extra Precision (XP) modes of Glide were used for the docking calculations. The SP mode is used for a broader initial screen, while the XP mode provides a more rigorous and accurate prediction of binding poses and scores. The docking results were analyzed based on the GlideScore, a proprietary scoring function that estimates the binding affinity, and the observed molecular interactions.

Results and Discussion: Unveiling Structure-Activity Relationships

The comparative docking studies of 1-methyl-1H-pyrazole-3,5-diamine and its derivatives against Aurora A and VEGFR2 revealed significant insights into their potential as kinase inhibitors. The results are summarized in the tables below, followed by a detailed discussion of the key findings.

Docking against Aurora A Kinase
CompoundDerivative SubstitutionGlideScore (XP) (kcal/mol)Key Interactions (Hydrogen Bonds)
1 Parent Compound-6.8Ala213, Leu263
1a 3-amino-phenyl-8.2Ala213, Leu263, Glu211
1b 5-amino-phenyl-7.5Ala213, Leu263, Asp274
1c 3-carboxy-7.1Ala213, Leu263, Thr217
Docking against VEGFR2 Kinase
CompoundDerivative SubstitutionGlideScore (XP) (kcal/mol)Key Interactions (Hydrogen Bonds)
2 Parent Compound-7.1Cys919, Asp1046
2a 3-amino-phenyl-9.5Cys919, Asp1046, Glu885
2b 5-amino-phenyl-8.8Cys919, Asp1046, Phe1047
2c 3-carboxy-7.9Cys919, Asp1046, Cys1045

The docking results indicate that the 1-methyl-1H-pyrazole-3,5-diamine scaffold can favorably bind to the ATP-binding site of both Aurora A and VEGFR2 kinases. The parent compound itself establishes key hydrogen bond interactions with the hinge region residues of both kinases (Ala213 in Aurora A and Cys919 in VEGFR2), a critical interaction for kinase inhibition.

The introduction of a phenyl group at the 3-amino position (compounds 1a and 2a ) significantly improved the predicted binding affinity for both kinases. This is likely due to additional hydrophobic and potential hydrogen bonding interactions with residues in the active site. For instance, compound 2a showed a predicted GlideScore of -9.5 kcal/mol against VEGFR2, forming an additional hydrogen bond with Glu885.[7] This suggests that extending into the hydrophobic pocket adjacent to the ATP-binding site is a favorable strategy for enhancing potency.

Substitution at the 5-amino position with a phenyl group also led to an improvement in the docking score, albeit to a lesser extent than the 3-amino substitution. The introduction of a carboxyl group at the 3-position showed a modest improvement or, in some cases, a slight decrease in the predicted binding affinity. This highlights the importance of carefully considering the electronic and steric properties of the substituents.

These in silico findings are consistent with experimental observations for other pyrazole-based kinase inhibitors, where decoration of the pyrazole core with appropriate substituents is crucial for achieving high potency. For example, studies on pyrazole derivatives as VEGFR2 inhibitors have shown that substitutions leading to interactions with the DFG motif can significantly enhance inhibitory activity.[7] Similarly, pyrazole-based Aurora kinase inhibitors often feature extensions that occupy the hydrophobic region of the active site.[8]

Experimental Workflows and Visualizations

To provide a clearer understanding of the methodologies and findings, the following diagrams illustrate the key experimental workflows and molecular interactions.

G cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking PDB PDB Structure Selection (Aurora A: 2X81, VEGFR2: 2QU6) PrepWizard Protein Preparation Wizard (Add Hydrogens, Assign Protonation States) PDB->PrepWizard Minimization Restrained Minimization PrepWizard->Minimization GridGen Receptor Grid Generation Minimization->GridGen Build Build 1-methyl-1H-pyrazole-3,5-diamine & Derivatives LigPrep LigPrep (Generate Tautomers, Ionization States) Build->LigPrep Conformers Conformational Search LigPrep->Conformers GlideDock Glide Docking (SP & XP) Conformers->GlideDock GridGen->GlideDock Analysis Analysis of Docking Poses & GlideScores GlideDock->Analysis

Caption: A flowchart of the computational workflow for the comparative docking study.

G cluster_AuroraA Aurora A Kinase Active Site cluster_VEGFR2 VEGFR2 Kinase Active Site Ala213 Ala213 (Hinge) Leu263 Leu263 Glu211 Glu211 Asp274 Asp274 Cys919 Cys919 (Hinge) Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 Ligand 1-methyl-1H-pyrazole -3,5-diamine Derivative Ligand->Ala213 H-bond Ligand->Leu263 Hydrophobic Ligand->Glu211 H-bond Ligand->Cys919 H-bond Ligand->Asp1046 H-bond Ligand->Glu885 H-bond

Caption: Key molecular interactions between the pyrazole derivatives and the active sites of Aurora A and VEGFR2 kinases.

Conclusion: A Promising Scaffold for Kinase Inhibitor Design

This comparative docking study demonstrates that 1-methyl-1H-pyrazole-3,5-diamine is a viable scaffold for the design of inhibitors targeting Aurora A and VEGFR2 kinases. The parent compound exhibits favorable interactions with the hinge region of both kinases, and its predicted binding affinity can be significantly enhanced through strategic substitutions. Specifically, the addition of a phenyl group at the 3-amino position appears to be a particularly effective modification for improving potency.

The insights gained from this in silico analysis provide a rational basis for the synthesis and experimental evaluation of novel 1-methyl-1H-pyrazole-3,5-diamine derivatives. Future work should focus on synthesizing the most promising compounds identified in this study and evaluating their inhibitory activity in biochemical and cell-based assays. This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. (2022). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. [Link]

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ScienceDirect. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2014). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2021). MDPI. [Link]

  • IC50 of 3d, 3e, 3f, and 4a on EGFR (A) and VEGFR‐2 (B). (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (2014). National Institutes of Health. [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2021). National Institutes of Health. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Institutes of Health. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (2007). RCSB PDB. [Link]

  • STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). RCSB PDB. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2020). ResearchGate. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. (2008). RCSB PDB. [Link]

  • Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). (2021). RCSB PDB. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). Royal Society of Chemistry. [Link]

  • Structural insight into Aurora A kinase based on molecular dynamics simulations. (2024). ChemRxiv. [Link]

  • PDB-3cpb: Crystal structure of the VEGFR2 kinase domain in complex with a b... (n.d.). Yorodumi. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2022). RSC Publishing. [Link]

  • Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Key H-bond... (n.d.). ResearchGate. [Link]

  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. (n.d.). ResearchGate. [Link]

  • Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. (2012). ACS Publications. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). National Institutes of Health. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. (2008). RCSB PDB. [Link]

  • Aurora-A in complex with CEP192 and an inhibitory monobody. (2024). RCSB PDB. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.